molecular formula C12H11N7OS B6029262 6-amino-2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]thio}-4-pyrimidinol

6-amino-2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]thio}-4-pyrimidinol

Cat. No. B6029262
M. Wt: 301.33 g/mol
InChI Key: CVYGDWSYZZDMPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-amino-2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]thio}-4-pyrimidinol, also known as AMPTP, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been extensively studied for its potential use as a therapeutic agent due to its unique chemical structure and biological activity.

Mechanism of Action

The mechanism of action of 6-amino-2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]thio}-4-pyrimidinol is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes involved in DNA synthesis. This inhibition leads to the disruption of cell division and ultimately cell death. It has also been suggested that this compound may work by inhibiting the production of reactive oxygen species, which are known to play a role in various disease processes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and inhibit the activity of certain enzymes involved in DNA synthesis. It has also been shown to have antibacterial properties and may be effective against certain bacterial infections.

Advantages and Limitations for Lab Experiments

6-amino-2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]thio}-4-pyrimidinol has several advantages for use in lab experiments. It is readily available, relatively inexpensive, and has been extensively studied for its biological activity. However, there are also limitations to its use. It is not very soluble in water, which can make it difficult to work with in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret the results of certain experiments.

Future Directions

There are several future directions for research on 6-amino-2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]thio}-4-pyrimidinol. One area of interest is its potential use as a therapeutic agent for cancer. It has been shown to inhibit the growth of cancer cells in vitro and in animal models, and further research is needed to determine its potential as a cancer treatment in humans. Another area of interest is its potential use as an anti-inflammatory agent. It has been shown to reduce inflammation in animal models, and further research is needed to determine its potential as an anti-inflammatory agent in humans. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential uses in other disease processes.

Synthesis Methods

The synthesis of 6-amino-2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]thio}-4-pyrimidinol involves the reaction of 6-amino-2-mercaptopyrimidin-4-ol with 1-phenyl-1H-tetrazole-5-thiol in the presence of a suitable solvent and catalyst. This method yields a high purity product with a good yield. The purity of the product can be further improved by recrystallization.

Scientific Research Applications

6-amino-2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]thio}-4-pyrimidinol has been extensively studied for its potential use as a therapeutic agent. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been shown to inhibit the activity of certain enzymes, such as dihydrofolate reductase and thymidylate synthase, which are involved in DNA synthesis.

properties

IUPAC Name

4-amino-2-[(1-phenyltetrazol-5-yl)methylsulfanyl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N7OS/c13-9-6-11(20)15-12(14-9)21-7-10-16-17-18-19(10)8-4-2-1-3-5-8/h1-6H,7H2,(H3,13,14,15,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVYGDWSYZZDMPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)CSC3=NC(=CC(=O)N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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